molecular formula C6H8N2O2S B2834114 Pyridin-2-ylmethanesulfonamide CAS No. 889954-95-4

Pyridin-2-ylmethanesulfonamide

Cat. No.: B2834114
CAS No.: 889954-95-4
M. Wt: 172.2
InChI Key: YNRCVVBNEPJYOF-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethanesulfonamide is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

Pyridin-2-ylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their wide range of pharmacological activities . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, inhibit the activity of these enzymes, thereby preventing the synthesis of folic acid. This results in the inhibition of bacterial growth and proliferation .

Biochemical Pathways

The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzymes involved in this pathway, the compound disrupts the production of essential nutrients, leading to the inhibition of bacterial growth .

Pharmacokinetics

These properties impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, an essential nutrient for bacteria, the compound effectively halts the growth of the bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include the presence of other substances that can interact with the compound, the pH of the environment, and the presence of resistance mechanisms in the bacteria. Understanding these factors is crucial for optimizing the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-2-ylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

pyridin-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRCVVBNEPJYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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